1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde
Description
Properties
IUPAC Name |
1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-4-8(5-14)9-7(2)12-13(3)10(9)11-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBFQZILXHBSCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
A pre-functionalized pyrazolo[3,4-b]pyridine core, such as 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine, serves as the substrate. The methyl groups at positions 1, 3, and 6 are introduced via:
Formylation Conditions
The Vilsmeier-Haack reagent (POCl₃/DMF) selectively formylates position 4 of the pyrazole ring due to electron-rich character enhanced by adjacent methyl groups.
Procedure :
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Dissolve 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv) in DMF (10 mL/g).
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Add POCl₃ (1.2 equiv) dropwise at 0°C, then heat to 90–100°C for 6–8 hours.
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Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.
Yield : 70–85%.
Constructing the pyrazolo[3,4-b]pyridine core via cyclization of pyridine aldehydes with methylhydrazine ensures direct introduction of the 1-methyl group.
Starting Material Synthesis
3,6-Dimethylpyridine-2-carbaldehyde is prepared via:
Cyclization Protocol
Reagents :
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3,6-Dimethylpyridine-2-carbaldehyde (1.0 equiv)
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Methylhydrazine (1.1 equiv)
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Hydroxylamine hydrochloride (catalyst, 0.1 equiv)
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DMF (solvent)
Steps :
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Heat aldehyde and methylhydrazine in DMF at 80°C for 12 hours.
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Add hydroxylamine hydrochloride to catalyze pyrazole ring closure.
Oxidation of Hydroxymethyl Precursors
Late-stage oxidation of a hydroxymethyl group to the aldehyde offers an alternative route.
Hydroxymethyl Intermediate Synthesis
Introduce a hydroxymethyl group at position 4 via:
Oxidative Conversion
Conditions :
Multi-Step Synthesis via Hydrazone Intermediates
Hydrazones serve as versatile precursors for pyrazole ring formation.
Hydrazone Formation
React 3,6-dimethylpyridine-4-carbaldehyde with methylhydrazine in ethanol to form the hydrazone intermediate.
Cyclization and Methylation
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Treat hydrazone with POCl₃/DMF to cyclize into pyrazolo[3,4-b]pyridine.
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Methylate the pyrazole nitrogen using CH₃I/K₂CO₃ in acetone.
Overall Yield : 60–75%.
Catalytic Methods and Recent Advances
Heterogeneous Catalysis
Chemical Reactions Analysis
Types of Reactions
1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
Reduction: 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have identified derivatives of pyrazolo[3,4-b]pyridine as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, compounds based on this scaffold showed promising results against FGFR1, with IC50 values indicating strong inhibitory potential. A notable derivative exhibited an IC50 of 0.3 nM against FGFR1 and demonstrated selectivity over other kinases, making it a candidate for further development as an anticancer agent .
1.2 Kinase Inhibition
The compound has been explored for its kinase inhibition properties. Pyrazolo[3,4-b]pyridines have been synthesized to target specific kinases involved in cancer proliferation and survival pathways. For example, derivatives have shown efficacy against VEGFR2 and other kinases associated with tumor growth. The structure-activity relationship (SAR) studies revealed that modifications at various positions significantly influenced biological activity, highlighting the importance of specific substitutions for enhancing potency .
Neuropharmacology
2.1 Neurological Disorders
Research indicates that pyrazolo[3,4-b]pyridine derivatives may offer therapeutic benefits for neurological conditions such as Alzheimer's disease. These compounds are being investigated for their ability to modulate neurotransmitter systems and provide neuroprotective effects. The synthesis of novel derivatives has led to compounds that exhibit improved cognitive function in preclinical models .
Synthesis and Structural Diversity
3.1 Synthetic Approaches
The synthesis of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde involves various methodologies that allow for structural modifications conducive to biological activity. Techniques such as the Gould–Jacobs reaction have been employed to create diverse derivatives with tailored properties for specific applications in drug discovery .
Pharmacokinetics and Toxicology
4.1 Pharmacokinetic Profiles
Pharmacokinetic studies have shown that certain derivatives possess favorable absorption and distribution characteristics in vivo, suggesting good bioavailability and therapeutic potential. For instance, one study reported a half-life of approximately 3 hours for selected compounds after both intravenous and oral administration, indicating their viability for clinical use .
4.2 Safety Profiles
Safety assessments are critical in the development of new pharmaceuticals. Initial toxicity evaluations indicate that many derivatives of pyrazolo[3,4-b]pyridine exhibit acceptable safety profiles at therapeutic doses, although further studies are necessary to confirm these findings across different models .
Case Studies
Mechanism of Action
The mechanism of action of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially prevent the growth and spread of cancer cells . The compound may also interact with other cellular pathways, including the Ras/Erk and PI3K/Akt pathways, which are involved in cell survival and apoptosis .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazolo[3,4-b]Pyridine Derivatives
Pharmacological Implications
- Functional Group Impact: The carbaldehyde group offers a reactive site for prodrug design or covalent binding to biological targets, whereas the carboxylic acid derivative (A1043725) may exhibit improved aqueous solubility for intravenous applications .
Physicochemical Properties
- Solubility : The carbaldehyde derivative is less polar than its carboxylic acid counterpart, impacting formulation strategies.
- Stability : Electron-withdrawing groups (e.g., Cl in 866769-80-4) enhance thermal and oxidative stability compared to the parent aldehyde .
Notes
Synthesis Optimization : Green chemistry approaches (e.g., ionic liquids) are recommended for scalable and sustainable production .
Regulatory Considerations : Substituent positions must be carefully controlled to avoid toxicity, as seen in related heterocycles .
Biological Activity
1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is . Its structural features include a pyrazolo ring fused with a pyridine ring, which is known to influence its biological interactions.
Biological Activity Overview
Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit a variety of biological activities, including:
- Anticancer Activity : Several derivatives have shown promise as inhibitors of various kinases involved in cancer progression.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.
- Neuroprotective Properties : There is emerging evidence that pyrazolo derivatives may offer neuroprotection in models of neurodegenerative diseases.
The biological activity of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is primarily attributed to its ability to inhibit specific kinases and enzymes. For example:
- FGFR Inhibition : Compounds with similar structures have been shown to inhibit fibroblast growth factor receptors (FGFR), which are implicated in various cancers. The inhibition of FGFR can lead to reduced tumor growth and metastasis .
Table 1: Inhibitory Potency of Related Compounds
Case Studies
- Inhibition of Cancer Cell Proliferation : A study evaluated the efficacy of 1H-pyrazolo[3,4-b]pyridine derivatives in inhibiting the proliferation of H1581 lung cancer cells. The results indicated significant cytotoxic effects at low micromolar concentrations .
- Neuroprotective Effects : In a model of neurodegeneration induced by oxidative stress, pyrazolo derivatives demonstrated the ability to reduce neuronal cell death and improve survival rates. This suggests potential applications in treating conditions like Alzheimer's disease .
Pharmacokinetics
Pharmacokinetic studies have shown that related compounds exhibit moderate stability and bioavailability. For instance, certain derivatives were evaluated for their absorption and distribution in vivo, revealing half-lives around 3 hours post-administration .
Table 2: Pharmacokinetic Parameters
| Compound | Administration Route | Half-life (h) | Bioavailability (%) |
|---|---|---|---|
| Compound D | Oral | 3 | 45 |
| Compound E | Intravenous | 2 | N/A |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde?
The synthesis typically involves cyclocondensation of pyrazole-4-carbaldehyde precursors with nucleophilic reagents. For example, pyrazolo[3,4-b]pyridine derivatives are synthesized via refluxing 5-aminopyrazole analogs with ketones or lactones in n-butanol using p-toluenesulfonic acid as a catalyst. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate mixtures) is critical for isolating the target compound . Hydrazine hydrate in ethanol under reflux or room-temperature conditions can also influence regioselectivity, as seen in analogous systems .
Q. How is the compound characterized structurally post-synthesis?
Key characterization methods include:
Q. What purification strategies are effective for isolating this compound?
Silica gel column chromatography with hexane/ethyl acetate (98:2) gradients is widely used to remove unreacted precursors and byproducts. Recrystallization from ethanol or methanol yields high-purity crystals suitable for crystallographic studies .
Advanced Research Questions
Q. How do reaction conditions influence substituent regioselectivity in pyrazolo[3,4-b]pyridine derivatives?
Regioselectivity is highly sensitive to temperature and catalysts. For example, hydrazine hydrate in ethanol under reflux promotes cyclization to pyrazolo[3,4-c]pyrazoles, while room-temperature reactions with iodine yield amine-substituted analogs . In the target compound, methyl group positioning is controlled by steric and electronic effects during cyclocondensation, as demonstrated in related 3,4,6-trimethyl derivatives .
Q. What analytical challenges arise in confirming the compound’s structure?
- Overlapping signals in NMR : Methyl groups in proximity to electron-withdrawing aldehydes can cause signal splitting, requiring high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) for resolution .
- Crystallographic disorder : Flexible methyl groups may require constrained refinement or dynamic disorder modeling .
Q. How does crystal packing inform physicochemical properties?
The compound’s π-π stacking interactions (observed in related structures) enhance thermal stability and influence solubility. Offset stacking distances (~3.45 Å) reduce intermolecular repulsion, favoring dense crystal lattices with high melting points (>250°C) .
Q. What biological activities are reported for structurally similar pyrazolo[3,4-b]pyridines?
Analogous compounds exhibit antimicrobial and anticancer activity. For instance, thioamide-functionalized derivatives show moderate antibacterial efficacy against S. aureus (MIC 32 µg/mL) . Structure-activity relationship (SAR) studies highlight the importance of the aldehyde group for electrophilic reactivity in target binding .
Q. How can contradictions in spectral data be resolved?
Contradictions often arise from polymorphic forms or solvent-dependent conformational changes. Cross-validation using multiple techniques (e.g., comparing experimental and DFT-calculated IR spectra) and temperature-dependent NMR studies can clarify ambiguities .
Q. What strategies optimize derivative design for SAR studies?
- Functionalization at C-3 and C-5 positions : Introducing electron-withdrawing groups (e.g., nitro, cyano) enhances electrophilicity for nucleophilic additions .
- Phosphoramidate modifications : Incorporating phosphoramidate groups at the pyridine nitrogen improves bioavailability, as demonstrated in related antiviral agents .
Q. How do methyl substituents affect reactivity in nucleophilic additions?
The 1,3,6-trimethyl configuration sterically shields the pyridine nitrogen, limiting nucleophilic attack at this site. However, the aldehyde group remains accessible for condensation reactions (e.g., Mannich bases or Schiff base formation), enabling diversification into pharmacologically active analogs .
Q. Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (silica GF254) with UV visualization.
- Crystallization : Slow evaporation from ethanol yields diffraction-quality crystals for X-ray studies .
- Biological Assays : Use MIC (Minimum Inhibitory Concentration) protocols for antimicrobial screening, with ciprofloxacin as a positive control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
